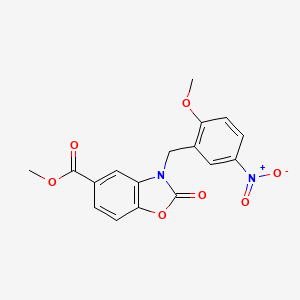
Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrobenzyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves multiple steps. One common route includes:
Methoxylation: The addition of a methoxy group to the benzene ring.
Formation of Benzoxazole Ring: This involves cyclization reactions to form the benzoxazole ring.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Similar structure but lacks the nitro group.
Methyl 3-(2-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Similar structure but lacks the methoxy group.
Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole: Similar structure but lacks the carboxylate group.
Uniqueness
The presence of both the nitro and methoxy groups, along with the benzoxazole ring and carboxylate group, makes Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate unique
Properties
Molecular Formula |
C17H14N2O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
methyl 3-[(2-methoxy-5-nitrophenyl)methyl]-2-oxo-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-24-14-6-4-12(19(22)23)7-11(14)9-18-13-8-10(16(20)25-2)3-5-15(13)26-17(18)21/h3-8H,9H2,1-2H3 |
InChI Key |
WVGPSJBYPXZMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=C(C=CC(=C3)C(=O)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















